

Chemical structure and properties of 10-MethylHexadecanoyl-CoA.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **10-MethylHexadecanoyl-CoA**

Cat. No.: **B15549656**

[Get Quote](#)

10-MethylHexadecanoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-MethylHexadecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule.

While specific research on this particular molecule is limited, this guide provides a comprehensive overview of its chemical structure and predicted properties by drawing parallels with other well-studied branched-chain fatty acids (BCFAs) and long-chain acyl-CoAs. This document details its structural characteristics, predicted physicochemical properties, and potential biological significance, with a focus on the metabolic pathways and analytical methodologies relevant to this class of molecules.

Chemical Structure and Identity

10-MethylHexadecanoyl-CoA consists of a 16-carbon fatty acid, hexadecanoic acid (palmitic acid), with a methyl group at the 10th carbon, linked to a coenzyme A molecule via a thioester bond.

Molecular Formula: C₃₈H₆₈N₇O₁₇P₃S^[1]

Molecular Weight: 1019.97 g/mol ^[1]

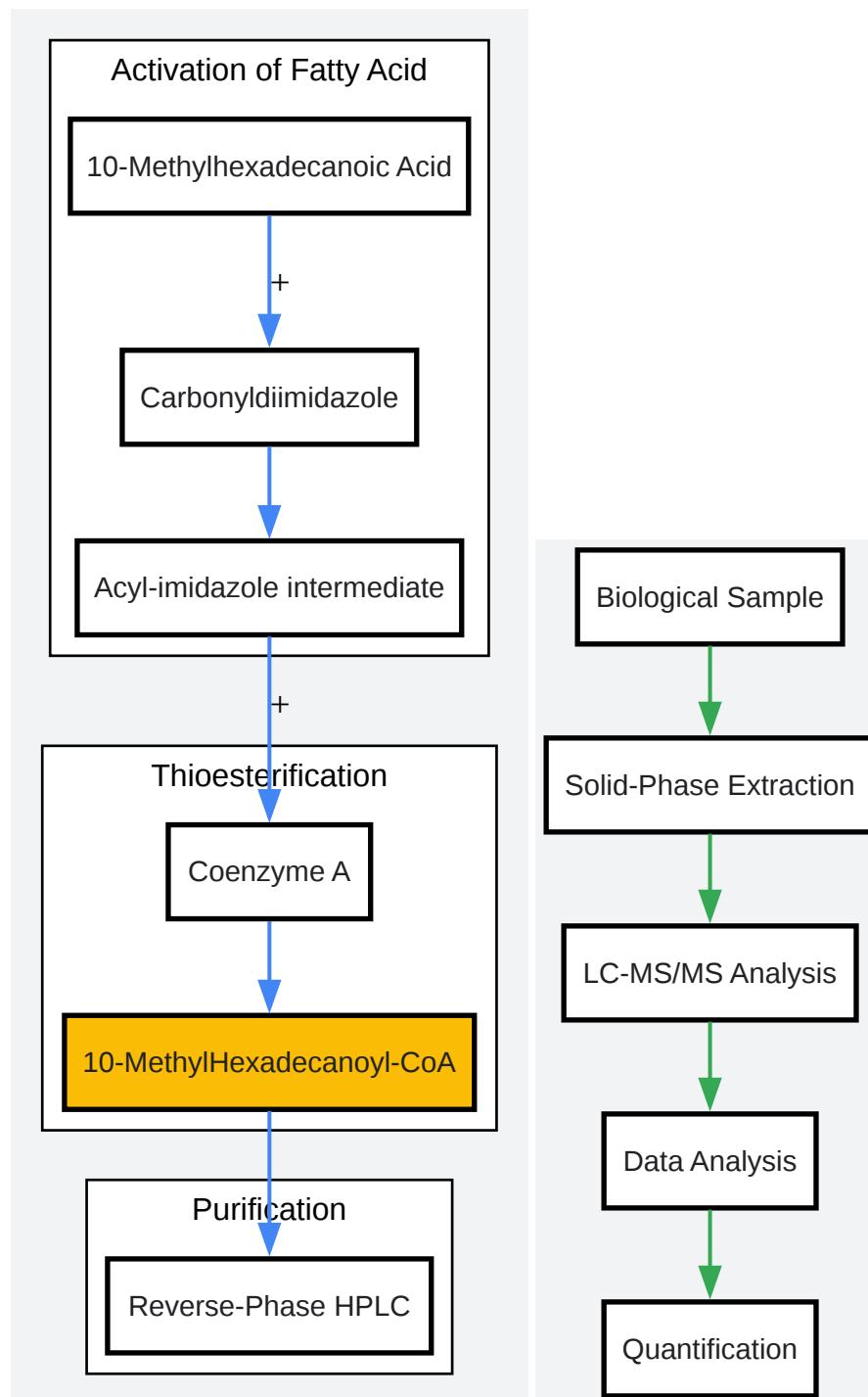
The structure is composed of two main moieties:

- 10-Methylhexadecanoyl group: A C17 branched-chain fatty acyl group.
- Coenzyme A: A complex molecule derived from pantothenic acid, adenosine triphosphate, and cysteine.

Physicochemical Properties

Direct experimental data on the physicochemical properties of **10-MethylHexadecanoyl-CoA** are not readily available. The following table summarizes the properties of the constituent fatty acid, 10-methylhexadecanoic acid, and provides predicted values for the complete CoA-conjugated molecule based on data for structurally similar compounds.

Property	10-MethylHexadecanoic Acid		Data Source
	10-Methylhexadecanoic Acid	CoA (Predicted/Analog Data)	
Molecular Formula	C17H34O2	C38H68N7O17P3S	PubChem, MedChemExpress[1] [2]
Molecular Weight	270.45 g/mol	1019.97 g/mol	PubChem, MedChemExpress[1] [2]
Physical State	Solid (at STP)	Solid (Predicted)	HMDB
Water Solubility	Low	Predicted to be higher than the free fatty acid due to the hydrophilic Coenzyme A moiety.	General chemical principles
logP (Octanol/Water Partition Coefficient)	7.4 (Predicted)	No direct data available. The CoA moiety would significantly decrease the logP value compared to the free fatty acid.	PubChem


Biological Significance and Potential Roles

While the specific functions of **10-MethylHexadecanoyl-CoA** are not well-documented, the roles of branched-chain fatty acids (BCFAs) in biological systems provide a framework for its potential significance. BCFAs are found in various organisms, including bacteria, and play crucial roles in several metabolic and signaling pathways.[2][3]

Branched-Chain Fatty Acid Metabolism

BCFAs are catabolized through pathways similar to those for straight-chain fatty acids, primarily β -oxidation. The presence of a methyl branch, however, requires additional enzymatic steps. The metabolism of BCFAs is linked to the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine, which can serve as precursors for BCFA synthesis.

The general pathway for the breakdown of a branched-chain acyl-CoA, such as **10-MethylHexadecanoyl-CoA**, would likely involve a series of enzymatic reactions within the mitochondria.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and properties of 10-MethylHexadecanoyl-CoA.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15549656#chemical-structure-and-properties-of-10-methylhexadecanoyl-coa>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com